![molecular formula C13H15N3OS B2567915 N-(1-cyano-1-cyclopropylethyl)-2-pyridin-2-ylsulfanylacetamide CAS No. 876866-90-9](/img/structure/B2567915.png)
N-(1-cyano-1-cyclopropylethyl)-2-pyridin-2-ylsulfanylacetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-pyridin-2-ylsulfanylacetamide is a chemical compound that has been studied for its potential use in scientific research. It is a member of the class of compounds known as sulfonamides, which have been used as antibiotics and other pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-pyridin-2-ylsulfanylacetamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(1-cyano-1-cyclopropylethyl)-2-pyridin-2-ylsulfanylacetamide can affect several biochemical and physiological processes. It has been shown to inhibit the activity of several enzymes, including tyrosine kinases and matrix metalloproteinases, which are involved in cancer cell growth and invasion. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyano-1-cyclopropylethyl)-2-pyridin-2-ylsulfanylacetamide in lab experiments is its potential as a therapeutic agent for cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another advantage is its ability to affect several biochemical and physiological processes, making it a potentially useful tool for studying these processes.
A limitation of using N-(1-cyano-1-cyclopropylethyl)-2-pyridin-2-ylsulfanylacetamide in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-pyridin-2-ylsulfanylacetamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its effects on other biochemical and physiological processes, such as inflammation and oxidative stress. Future research could also focus on developing analogs of this compound with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-pyridin-2-ylsulfanylacetamide has been described in the literature. One method involves the reaction of 2-pyridinethiol with 1-cyano-1-cyclopropanediacetic acid ethyl ester in the presence of a base, followed by reaction with chloroacetyl chloride. The resulting product is then treated with ammonia to form the final compound.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-pyridin-2-ylsulfanylacetamide has been studied for its potential use in scientific research. One area of interest is its potential as a therapeutic agent for cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-pyridin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-13(9-14,10-5-6-10)16-11(17)8-18-12-4-2-3-7-15-12/h2-4,7,10H,5-6,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZQBPWHHFVEGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-pyridin-2-ylsulfanylacetamide |
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